molecular formula C17H20N4O4 B4629307 trans-4-({[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]amino}methyl)cyclohexanecarboxylic acid

trans-4-({[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]amino}methyl)cyclohexanecarboxylic acid

Cat. No.: B4629307
M. Wt: 344.4 g/mol
InChI Key: LFCCWPSPKRFAMP-UHFFFAOYSA-N
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Description

Trans-4-({[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]amino}methyl)cyclohexanecarboxylic acid is a useful research compound. Its molecular formula is C17H20N4O4 and its molecular weight is 344.4 g/mol. The purity is usually 95%.
The exact mass of the compound 4-({[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]amino}methyl)cyclohexanecarboxylic acid is 344.14845513 g/mol and the complexity rating of the compound is 557. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Novel Compounds

The chemical structure of 4-({[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]amino}methyl)cyclohexanecarboxylic acid serves as a foundation for the synthesis of various novel compounds with potential biological activity. For example, the synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides demonstrates the creation of new classes of cyclic dipeptidyl ureas, highlighting the role of similar structures in advancing the development of pseudopeptidic compounds composed of different amino acids. These compounds have shown potential in various fields, including medicinal chemistry, due to their unique chemical properties (M. Sañudo, S. Marcaccini, Sara Basurto, T. Torroba, 2006).

Electrophilic Aminations

Electrophilic aminations using oxaziridines highlight another application of complex chemical structures related to 4-({[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]amino}methyl)cyclohexanecarboxylic acid. This method facilitates the synthesis of a wide array of nitrogen-containing compounds, including azines, hydrazines, and N-aminopeptides, showcasing the chemical's versatility in creating compounds with varied biological activities (Siegfried Andreae, Ernst Schmitz, 1991).

Synthesis of Heterocyclic Systems

The use of 4-({[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]amino}methyl)cyclohexanecarboxylic acid-related structures in the synthesis of heterocyclic systems is another significant area of research. Compounds synthesized from related structures have been explored for their potential as intermediates in the creation of fused pyrimidinones and other heterocycles, which are of interest for their pharmacological properties. Such research underscores the importance of these chemical structures in the discovery and development of new therapeutic agents (R. Toplak, J. Svete, S. Grdadolnik, B. Stanovnik, 1999).

Development of Anticancer Agents

A promising area of application for 4-({[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]amino}methyl)cyclohexanecarboxylic acid and related compounds is in the development of anticancer agents. The structural complexity and reactivity of such compounds make them suitable candidates for designing molecules with specific biological activities, including the inhibition of critical pathways in cancer cell proliferation and survival. Studies focusing on the synthesis and evaluation of novel compounds for anticancer activity demonstrate the potential of these chemical structures in contributing to the development of new therapeutic options for cancer (H. Saad, A. Moustafa, 2011).

Properties

IUPAC Name

4-[[[2-(4-oxo-1,2,3-benzotriazin-3-yl)acetyl]amino]methyl]cyclohexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O4/c22-15(18-9-11-5-7-12(8-6-11)17(24)25)10-21-16(23)13-3-1-2-4-14(13)19-20-21/h1-4,11-12H,5-10H2,(H,18,22)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFCCWPSPKRFAMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CNC(=O)CN2C(=O)C3=CC=CC=C3N=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
trans-4-({[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]amino}methyl)cyclohexanecarboxylic acid
Reactant of Route 2
Reactant of Route 2
trans-4-({[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]amino}methyl)cyclohexanecarboxylic acid
Reactant of Route 3
Reactant of Route 3
trans-4-({[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]amino}methyl)cyclohexanecarboxylic acid
Reactant of Route 4
trans-4-({[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]amino}methyl)cyclohexanecarboxylic acid
Reactant of Route 5
trans-4-({[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]amino}methyl)cyclohexanecarboxylic acid
Reactant of Route 6
trans-4-({[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]amino}methyl)cyclohexanecarboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.